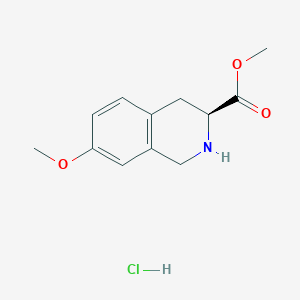

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

Übersicht

Beschreibung

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride is a synthetic organic compound used in various fields of research and industry. This compound, due to its unique structure, has found applications in the development of pharmaceuticals and as a reagent in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride typically involves the isoquinoline framework construction through Pictet-Spengler reaction. This reaction condenses an aldehyde or ketone with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production often utilizes high-throughput methods involving automated synthesis robots. These methods focus on optimizing yield, purity, and production time while ensuring scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Oxidation reactions involving Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride typically yield various oxidation states of the isoquinoline moiety.

Reduction: : Reduction processes can convert certain functional groups within the compound to more saturated forms.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing modification of the methoxy and carboxylate groups.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

Substitution: : Various nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

Wissenschaftliche Forschungsanwendungen

Structural Representation

The structural formula can be represented as follows:

Medicinal Chemistry

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride shows potential therapeutic applications due to its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators. It has been shown to reduce nitric oxide and reactive oxygen species generation in activated microglial cells, which is crucial in neuroinflammatory conditions.

Neuroprotection

The compound's neuroprotective effects make it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit monoamine oxidase (MAO) suggests a mechanism through which it may enhance catecholamine levels in the brain .

Synthetic Organic Chemistry

This compound serves as a versatile precursor in the synthesis of various alkaloids and bioactive molecules. The Pictet-Spengler reaction is commonly employed for its synthesis, allowing for the formation of diverse derivatives that can be tailored for specific biological activities .

Biological Studies

The compound's role in modulating cellular signaling pathways has been explored in various biological studies. It has been found to interact with enzymes involved in neurotransmitter metabolism, which may have implications for mood disorders and cognitive function .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Pictet-Spengler Reaction | Reaction of phenylethylamine with aldehyde | Varies (up to 85%) |

| Multi-component Reactions | Combines multiple reactants for efficiency | Varies (up to 97%) |

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry Perspectives explored the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated significant attenuation of neuronal cell death induced by oxidative stress .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammation models, the compound was shown to significantly reduce markers of inflammation in vitro and in vivo. This suggests its potential utility in developing new anti-inflammatory therapies.

Wirkmechanismus

Molecular Targets and Pathways

The mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. This can result in the inhibition or activation of these targets, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds

Similar compounds include other tetrahydroisoquinoline derivatives. What sets Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride apart is its unique methoxy and ester functionalities, which confer specific reactivity and biological activity.

List of Similar Compounds

Tetrahydroisoquinoline

N-Methyl tetrahydroisoquinoline

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

This compound stands out due to its diverse applications and unique chemical properties, making it a significant compound in multiple research and industrial fields.

Biologische Aktivität

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride is a synthetic derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in neuroprotection and anti-inflammatory responses.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methoxy group and a tetrahydroisoquinoline backbone. Its IUPAC name is 7-methoxy-1,2,3,4-tetrahydroisoquinoline. The molecular formula is with a molecular weight of approximately 179.22 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 43207-78-9 |

Neuroprotective Effects

Research indicates that this compound demonstrates neuroprotective properties. It has been shown to attenuate oxidative stress in neuronal cells by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This action is crucial in preventing neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by modulating various signaling pathways. It has been observed to inhibit the activation of nuclear factor kappa B (NF-kB), which plays a central role in the inflammatory response. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain.

- Cell Signaling Modulation : It modulates intracellular signaling pathways that are critical for cell survival and function. For instance, it influences pathways related to apoptosis and cell proliferation .

Study on Neuroprotection

A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of induced neurodegeneration. The results showed a marked decrease in biomarkers for oxidative stress and inflammation compared to control groups.

Inflammation Model

In another study focusing on inflammation, researchers treated lipopolysaccharide (LPS)-induced inflammation in rats with this compound. Results indicated a reduction in inflammatory markers and improved behavioral outcomes related to cognitive functions.

Eigenschaften

IUPAC Name |

methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFIYXZHOCWSNU-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(NC2)C(=O)OC)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.